molecular formula C7H4BrN3 B13656823 6-Bromopyrido[3,4-d]pyrimidine

6-Bromopyrido[3,4-d]pyrimidine

Cat. No.: B13656823
M. Wt: 210.03 g/mol
InChI Key: ZGHKXVYFZYZTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrido[3,4-d]pyrimidine is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. It features a privileged pyrido[3,4-d]pyrimidine scaffold, a structure recognized for its broad-spectrum pharmacological potential . The strategically incorporated bromine atom at the 6-position serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR) . Researchers utilize this compound as a key precursor in the synthesis of novel molecular targets, particularly in the development of kinase inhibitors and anticancer agents . Studies on analogous 4-substituted pyrido[3,4-d]pyrimidine derivatives have demonstrated potent and selective growth inhibition against specific human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) in the NCI-60 panel . The mechanism of action for compounds derived from this scaffold often involves the inhibition of critical enzymes in cellular signaling pathways, such as protein kinases, which regulate cell proliferation and survival . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4BrN3

Molecular Weight

210.03 g/mol

IUPAC Name

6-bromopyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4BrN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H

InChI Key

ZGHKXVYFZYZTJL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Route from 3,5-Dichloropyridine-4-carbonitrile

One of the well-documented synthetic routes begins with commercially available 3,5-dichloropyridine-4-carbonitrile. The key steps are:

  • Nucleophilic Aromatic Substitution: Sodium azide is used to substitute one chlorine atom, producing an azide intermediate along with a minor amount of disubstituted product.
  • Reduction of Azide: Attempts to reduce the azide to an amine via classical Staudinger reaction with triphenylphosphine failed due to side reactions. Instead, reduction with iron trichloride and sodium iodide in acetonitrile was successful, yielding the aminopyridine intermediate.
  • Cyclization and Functionalization: Subsequent steps involve oxidation of methyl substituents to carboxylic acids, amidation, nitro group reduction, and cyclocondensation with carbon disulfide to form the pyrido[3,4-d]pyrimidine core.
  • Bromination and Halogen Exchange: Attempts to directly prepare the 6-bromo analogue were challenging; often, the 6-chloro derivative was obtained due to transhalogenation during amidation steps.

This route is summarized in Scheme 1 of the referenced study, highlighting the complexity and sensitivity of the intermediates involved.

Palladium-Catalyzed Cross-Coupling for Derivatization at Position 6

Because direct synthesis of the 6-bromo analogue was problematic, the 6-chloropyrido[3,4-d]pyrimidine was used as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents at position 6. This method is preferred for derivatization and provides a pathway to indirectly access 6-bromo derivatives or their analogues by subsequent transformations.

  • Typical catalysts include Pd2(dba)3 combined with ligands such as XPhos.
  • Boronic acids like phenylboronic acid, 2-furanylboronic acid, and 5-methylfuran-2-boronic acid were employed.
  • Yields ranged from low to moderate due to incomplete conversion and side reactions such as hydrolysis of sensitive groups.

This approach underscores the synthetic utility of the 6-bromo intermediate in medicinal chemistry and drug discovery.

Alternative Synthesis via Bromination and Cyclization

Another preparation strategy involves:

  • Bromination: Aromatic bromination of suitable pyridine or pyrimidine precursors using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
  • Condensation: Reaction of brominated intermediates with amines such as 2-aminonicotinonitrile.
  • Cyclization: Acidic or basic cyclization to form the fused pyridopyrimidine ring system.
  • Dimroth Rearrangement: A final rearrangement step to yield the target compound.

This multi-step synthetic pathway is often optimized for laboratory or industrial scale, with microwave irradiation sometimes employed to enhance reaction rates and yields.

Multi-Step Synthesis of Related 6-Bromopyrido[2,3-d]pyrimidine Derivatives

Though focusing on a closely related isomer, the synthesis of 6-bromopyrido[2,3-d]pyrimidine-2,4-diamine involves:

  • Four-step reactions including phosphorylation with p-chlorophenylphosphoro-dichloridate in pyridine.
  • Reduction steps with sodium metal.
  • Ammonia treatment in dioxane at ambient temperature for extended periods.

Yields for individual steps are high (81–95%), indicating efficient transformations, though the overall process is lengthy.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Yield Range Notes Reference
Nucleophilic substitution & reduction 3,5-Dichloropyridine-4-carbonitrile NaN3, FeCl3/NaI reduction in MeCN Moderate Staudinger reduction unsuccessful; iron/iodide reduction effective
Palladium-catalyzed Suzuki coupling 6-Chloropyrido[3,4-d]pyrimidine derivative Pd2(dba)3/XPhos, boronic acids Low to moderate Low yields due to incomplete conversion and hydrolysis side reactions
Bromination, condensation, cyclization Pyridine or pyrimidine precursors Br_2 or NBS in AcOH, amines, acidic/basic cyclization Moderate to good Includes Dimroth rearrangement; microwave irradiation can improve yields
Multi-step phosphorylation and reduction Various (phosphoro-dichloridate, Na, NH_3) p-Chlorophenylphosphoro-dichloridate, Na, NH_3 in dioxane High per step (81–95%) Lengthy process with multiple steps; efficient for related isomeric derivatives

Analysis and Discussion

  • The preparation of this compound is synthetically challenging due to the sensitivity of intermediates and the difficulty in direct bromination at the 6-position.
  • The nucleophilic aromatic substitution approach followed by reduction is effective but requires careful control to avoid side products.
  • Direct synthesis of the 6-bromo analogue is often less successful than preparing the 6-chloro analogue, which can then be derivatized via palladium-catalyzed cross-coupling reactions to introduce the bromine or other substituents.
  • Industrially, bromination and cyclization remain practical, especially when optimized with modern techniques like microwave irradiation.
  • Multi-step syntheses for related pyridopyrimidine derivatives demonstrate high yields but longer reaction times and complex procedures.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo substituent serves as a key site for Suzuki-Miyaura couplings to introduce aryl and heteroaryl groups. Representative reactions include:

Boronic AcidCatalyst SystemYield (%)Product
Phenylboronic acidStandard Pd conditions25–3517a
2-Furanylboronic acidStandard Pd conditions40–4517b
5-Methylfuran-2-boronic acidStandard Pd conditions20–2517c
2-Thienylboronic acidPd₂dba₃/XPhos50–5517d

Low yields for 17ac were attributed to incomplete conversions and solubility issues during purification . The thienyl derivative 17d showed improved efficiency with the Pd₂dba₃/XPhos system .

Buchwald-Hartwig Amination

6-Bromopyrido[3,4-d]pyrimidine underwent amination using benzophenone imine as an ammonia surrogate:

  • Protection : p-Methoxybenzyl chloride quantitatively protected the pyrimidin-4-one moiety to form 18 .

  • Coupling : Buchwald-Hartwig amination yielded secondary imine 19 (60–65% yield) .

  • Deprotection : Trifluoroacetic acid cleaved both benzophenone and p-methoxybenzyl groups, yielding 6-aminopyrido[3,4-d]pyrimidine 20 .

Direct Amination Challenges

Attempts to aminate 6-bromo intermediates without protection led to side reactions, including hydrolysis of the (R)-alaninol group .

Nucleophilic Aromatic Substitution

The 4-chloro position of 2,4-dichloropyrido[3,4-d]pyrimidine (22 ) was selectively substituted with amines:

AmineProductYield (%)
(R)-2-aminobutan-1-ol23a 75–80
2-amino-2-methylpropan-1-ol23b 70–75
3-aminopropan-1,2-diol23c 65–70
Aminoethanol23d 80–85

Reactions proceeded in DMF with triethylamine, demonstrating compatibility with diverse polar amino alcohols .

Key Challenges and Optimization

  • Solubility Issues : Aminopyridine intermediates (e.g., 5 ) exhibited poor solubility, complicating purification .

  • Catalyst Sensitivity : Suzuki couplings required tailored Pd catalysts (e.g., XPhos for thienyl derivatives) to improve yields .

  • Protection-Deprotection Trade-offs : Benzophenone imine strategies mitigated side reactions but added synthetic steps .

Biological Relevance

Derivatives of this compound show promise as kinase inhibitors and antiproliferative agents . For example, thienyl-substituted 17d demonstrated enhanced solubility and metabolic stability in preclinical models .

Scientific Research Applications

6-Bromopyrido[3,4-d]pyrimidine applications in scientific research are broad, spanning chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex heterocyclic compounds. Furthermore, it is explored for its potential as an inhibitor of various enzymes and receptors, with promising anticancer, antiviral, and antimicrobial applications.

This compound vs. 6-Bromopyrido[3,2-d]pyrimidine: It is important to note that "this compound" and "6-Bromopyrido[3,2-d]pyrimidine" are distinct compounds with different chemical structures and applications. While both feature a bromopyridine moiety, the pyrimidine ring fusion differs, leading to variations in their properties and uses.

Synthesis and Derivatization

6-Bromo analogues are favored for derivatization at position 6 of the pyrido[3,4-d]pyrimidine scaffold via palladium-catalyzed cross-coupling reactions .

One method involves the following steps:

  • Bromination of the aromatic ring using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid.
  • Condensation of the brominated intermediate with an amine, such as 2-aminonicotinonitrile.
  • Cyclization under acidic or basic conditions to form the pyridopyrimidine core.
  • A final Dimroth rearrangement to yield the desired compound.

6-Bromopyrido[3,2-d]pyrimidine exhibits biological activity through enzyme inhibition and interaction with biomolecules, selectively inhibiting tyrosine kinases involved in cellular signaling pathways related to growth and proliferation. This can disrupt signaling pathways essential for cell survival, inducing apoptosis in cancer cells.

Applications

  • Anticancer Agent: Studies suggest that 6-Bromopyrido[3,2-d]pyrimidine can induce apoptosis in cancer cells by disrupting cell survival signaling pathways, likely through the inhibition of specific kinases overactive in various cancers. Novel pyridine[2,3-d]pyrimidine derivatives containing a urea group exhibited antitumor activities against MCF-7 and HCT-116 cells in vitro .
  • Building Block in Chemistry: Used in the synthesis of more complex heterocyclic compounds.
  • Enzyme and Receptor Inhibition: Explored for its potential to inhibit various enzymes and receptors.
  • Antiviral and Antimicrobial Agent: Shows promise as an antiviral and antimicrobial agent.
  • Development of Agrochemicals and Pharmaceuticals: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the human chemokine receptor CXCR2. This interaction inhibits the signaling pathways mediated by CXCR2, which are involved in inflammatory and immune responses . The compound’s ability to inhibit these pathways makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases.

Comparison with Similar Compounds

6-Chloropyrido[3,4-d]pyrimidine

  • Synthetic utility : Preferred over bromo analogues for cross-coupling due to higher stability and moderate yields (30–50%) in reactions with phenylboronic acid, furanylboronic acid, and thienylboronic acid .
  • Reactivity : Less electrophilic than bromo derivatives, reducing unintended substitutions.

6-Thienylpyrido[3,4-d]pyrimidine

  • Synthesis : Achieved via Pd₂dba₃/Xphos-catalyzed Suzuki coupling (fair yield, ~40%) .
  • Applications : Improved solubility and electronic properties compared to halide-substituted analogues, enhancing receptor binding in CXCR2 antagonists .

6-Imidazolylpyrido[3,4-d]pyrimidine

  • Formation : Resulted from unintended bromide displacement by imidazole during CDI-mediated coupling, yielding 12b (low yield, 15%) .

6-Aminopyrido[3,4-d]pyrimidine

  • Synthesis : Generated via catalytic hydrogenation of nitro intermediates (e.g., 13b) followed by cyclocondensation with carbon disulfide .
  • Utility: Amino groups enable diverse post-functionalization (e.g., amidation) but require protective strategies to avoid side reactions.

6-Bromomethylpyrimidine Derivatives

  • Reactivity: Undergo nucleophilic substitution (e.g., with KCN) to introduce cyanomethyl groups, enabling hydrazone formation for antimicrobial applications .

Comparative Data Table

Compound Substituent Synthesis Method Yield (%) Key Challenges/Advantages Reference
6-Bromopyrido[3,4-d]pyrimidine Br CDI-mediated coupling, Béchamp reduction <20 Transhalogenation, low solubility
6-Chloropyrido[3,4-d]pyrimidine Cl Direct halogenation 30–50 Stable precursor for cross-coupling
6-Thienylpyrido[3,4-d]pyrimidine Thienyl Suzuki coupling (Pd₂dba₃/Xphos) ~40 Hydrolysis of (R)-alaninol group
6-Imidazolylpyrido[3,4-d]pyrimidine Imidazolyl CDI-mediated coupling 15 Unintended nucleophilic substitution
6-Aminopyrido[3,4-d]pyrimidine NH₂ Catalytic hydrogenation 50–70 Requires protective strategies
6-Bromomethylpyrimidine BrCH₂ Bromination of methylpyrimidine 60–80 High reactivity in substitutions

Key Research Findings

  • Bromo vs. Chloro : Bromo derivatives exhibit higher electrophilicity but are less synthetically accessible than chloro analogues. The latter dominate in cross-coupling applications due to practical yields .
  • Regiochemical Impact : Bromo substituents influence regiochemistry in nucleoside couplings, as seen in pyrazolo[3,4-d]pyrimidine systems (e.g., N-1 vs. N-2 linkage confirmed by HMBC spectra) .
  • Biological Relevance: Thienyl and aminopyrido[3,4-d]pyrimidines show promise in receptor antagonism, whereas bromo derivatives remain intermediates due to synthesis hurdles .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 6-bromopyrido[3,4-d]pyrimidine, and how can they be methodologically addressed?

  • Synthesis Challenges : Palladium-catalyzed cross-coupling reactions for this compound derivatives often yield low to moderate results (e.g., Suzuki coupling with phenylboronic acid gave 17a–c in ≤50% yields). This is attributed to inefficient palladium catalysts (e.g., Pd/C or PdCl₂(PPh₃)₄) and competing side reactions .
  • Methodological Solutions : Optimize catalyst systems (e.g., switch to Pd(PPh₃)₄ or Buchwald-Hartwig conditions) and refine reaction parameters (temperature, solvent polarity). Pre-functionalization of the pyridopyrimidine core via halogen exchange (e.g., substituting chlorine for bromine) may improve reactivity .

Q. How can researchers design in vitro assays to evaluate the antiparasitic activity of this compound derivatives?

  • Assay Design :

  • Parasite Strain : Use β-galactosidase-expressing T. cruzi Tulahuen CL2 cultured in MRC-5SV2 human lung fibroblasts .
  • Compound Exposure : Dilute test compounds in 96-well plates (10 µL/well) with infected cell suspension (4 × 10⁴ parasites/well). Include controls (e.g., benznidazole for T. cruzi, miltefosine for L. infantum) .
  • Readout : Measure parasite burden via colorimetric CPRG (chlorophenol red-β-D-galactopyranoside) assay after 7 days. Calculate IC₅₀ values using fluorescence (λₑₓ 550 nm, λₑₘ 590 nm) .

Advanced Research Questions

Q. How do structural modifications at the 7-position of pyridopyrimidine derivatives influence their antiparasitic selectivity and potency?

  • SAR Insights :

  • Substituent Screening : Introducing a 4-chlorophenyl group at the 7-position (Compound 44 ) enhances activity against T. cruzi (IC₅₀ = 0.32 µM) with >50-fold selectivity over host cells (MRC-5SV2 CC₅₀ >64 µM). Smaller groups (e.g., methyl) retain moderate activity, while bulkier substituents (e.g., trifluoromethyl) reduce potency .
  • Mechanistic Implications : The 7-position’s electronic and steric properties modulate binding to parasite purine salvage pathways. Modifications here disrupt nucleotide uptake in T. cruzi and L. infantum, which lack de novo purine synthesis .

Q. What methodologies are used to assess the metabolic stability of this compound-based lead compounds?

  • Metabolic Stability Protocol :

Liver Microsomes : Incubate compounds (5 µM) with mouse/human liver microsomes (0.5 mg/mL) in NADPH/UGT reaction buffers at 37°C.

Sampling : Quench reactions at intervals (0, 15, 30, 60 min) with cold acetonitrile. Centrifuge and analyze supernatants via LC-MS/MS.

Data Interpretation : Compound 44 showed 100% stability after 60 min in both species, indicating resistance to Phase I/II metabolism, supporting in vivo testing .

Q. How can contradictory data on cytotoxicity and antiparasitic activity be resolved during lead optimization?

  • Conflict Resolution Strategies :

  • Dose-Response Profiling : Perform parallel cytotoxicity (MRC-5SV2 cells) and antiparasitic assays to calculate selectivity indices (SI = CC₅₀/IC₅₀). For example, Compound 44 has SI >200 for T. cruzi .
  • Mechanistic Deconvolution : Use transcriptomics/proteomics to identify off-target effects. Replace metabolically labile groups (e.g., 3’-OH removal in Compound 44 analogs reduced cytotoxicity by 3-fold) .

Key Takeaways

  • Synthesis : Optimize cross-coupling conditions and catalyst systems to improve yields.
  • Biological Evaluation : Prioritize substituents at the 7-position for T. cruzi selectivity.
  • Translational Potential : Compounds with high metabolic stability (e.g., 44 ) are viable candidates for preclinical testing in Chagas disease models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.